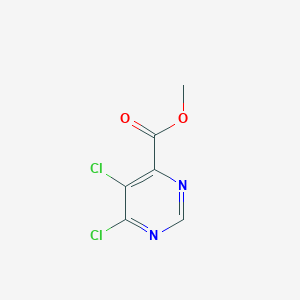![molecular formula C13H24N2O2 B6283738 rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate CAS No. 250275-07-1](/img/new.no-structure.jpg)
rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group and an octahydro-1H-isoindol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a deprotected amine.
Scientific Research Applications
rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]carbamate
- tert-butyl N-[(3aR,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
Uniqueness
rac-tert-butyl N-[(3aR,7aS)-octahydro-1H-isoindol-3a-yl]carbamate is unique due to its specific stereochemistry and the presence of both the tert-butyl and isoindoline moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
250275-07-1 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



